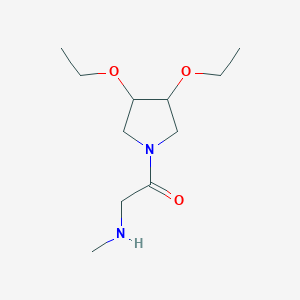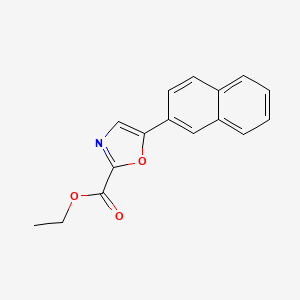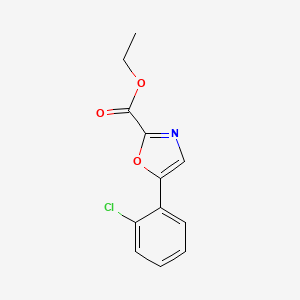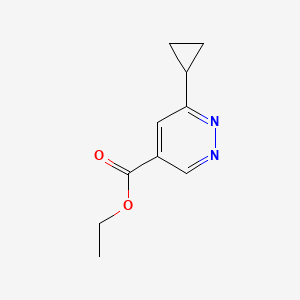
1-(3,4-Diethoxypyrrolidin-1-yl)-2-(methylamino)ethan-1-one
描述
1-(3,4-Diethoxypyrrolidin-1-yl)-2-(methylamino)ethan-1-one, otherwise known as 3,4-Diethoxypyrrolidine (3,4-DEP), is a synthetic molecule used in a variety of scientific research applications. It is a cyclic amine with a pyrrolidine ring structure and is an analogue of the neurotransmitter dopamine. 3,4-DEP is used as a research tool to study the effects of dopamine on the body and to explore the effects of dopamine agonists and antagonists.
科学研究应用
1-(3,4-Diethoxypyrrolidin-1-yl)-2-(methylamino)ethan-1-one is used in a variety of scientific research applications. It is used to study the effects of dopamine on the body and to explore the effects of dopamine agonists and antagonists. It is also used in the study of neurological disorders such as Parkinson's disease and schizophrenia. It has been used to study the effects of drugs and other compounds on the brain and to study the effects of drugs on behavior.
作用机制
1-(3,4-Diethoxypyrrolidin-1-yl)-2-(methylamino)ethan-1-one acts as an agonist of the dopamine receptor, meaning it binds to the receptor and activates it. This activation of the receptor causes a cascade of biochemical and physiological effects in the body, including increased dopamine levels in the brain.
Biochemical and Physiological Effects
1-(3,4-Diethoxypyrrolidin-1-yl)-2-(methylamino)ethan-1-one has a variety of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, resulting in increased alertness and focus. It has also been shown to increase dopamine levels in the reward system, resulting in increased pleasure and reward-seeking behavior. It has been shown to increase levels of the neurotransmitter serotonin, resulting in improved mood and decreased anxiety.
实验室实验的优点和局限性
1-(3,4-Diethoxypyrrolidin-1-yl)-2-(methylamino)ethan-1-one has several advantages for lab experiments. It is relatively easy to synthesize and can be used in a variety of experiments. It is also relatively safe and has few side effects. However, it is important to note that 1-(3,4-Diethoxypyrrolidin-1-yl)-2-(methylamino)ethan-1-one is not approved for human consumption and should not be used in experiments involving humans.
未来方向
The potential future directions for 1-(3,4-Diethoxypyrrolidin-1-yl)-2-(methylamino)ethan-1-one research include: further exploration of the effects of dopamine agonists and antagonists on the brain; further exploration of the effects of drugs and other compounds on the brain; further exploration of the effects of drugs on behavior; further exploration of the effects of 1-(3,4-Diethoxypyrrolidin-1-yl)-2-(methylamino)ethan-1-one on neurological disorders such as Parkinson's disease and schizophrenia; further exploration of the effects of 1-(3,4-Diethoxypyrrolidin-1-yl)-2-(methylamino)ethan-1-one on the reward system; further exploration of the effects of 1-(3,4-Diethoxypyrrolidin-1-yl)-2-(methylamino)ethan-1-one on mood and anxiety; further exploration of the effects of 1-(3,4-Diethoxypyrrolidin-1-yl)-2-(methylamino)ethan-1-one on memory and learning; further exploration of the effects of 1-(3,4-Diethoxypyrrolidin-1-yl)-2-(methylamino)ethan-1-one on the immune system; further exploration of the effects of 1-(3,4-Diethoxypyrrolidin-1-yl)-2-(methylamino)ethan-1-one on the endocrine system; further exploration of the effects of 1-(3,4-Diethoxypyrrolidin-1-yl)-2-(methylamino)ethan-1-one on the cardiovascular system; and further exploration of the effects of 1-(3,4-Diethoxypyrrolidin-1-yl)-2-(methylamino)ethan-1-one on the digestive system.
属性
IUPAC Name |
1-(3,4-diethoxypyrrolidin-1-yl)-2-(methylamino)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-4-15-9-7-13(11(14)6-12-3)8-10(9)16-5-2/h9-10,12H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVWWRJLFNJINK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1OCC)C(=O)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Diethoxypyrrolidin-1-yl)-2-(methylamino)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![5-benzyl-4-cyclopropyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1491897.png)

![2-Benzyl-1-cyclopentyl-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1491900.png)




